Bis(trichloromethyl) disulfide
CAS No.: 15110-08-4
Cat. No.: VC20969228
Molecular Formula: C2Cl6S2
Molecular Weight: 300.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15110-08-4 |
---|---|
Molecular Formula | C2Cl6S2 |
Molecular Weight | 300.9 g/mol |
IUPAC Name | trichloro-(trichloromethyldisulfanyl)methane |
Standard InChI | InChI=1S/C2Cl6S2/c3-1(4,5)9-10-2(6,7)8 |
Standard InChI Key | NTOLLCFJWFCTMH-UHFFFAOYSA-N |
SMILES | C(SSC(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Canonical SMILES | C(SSC(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Introduction
Chemical Structure and Properties
Bis(trichloromethyl) disulfide has the molecular formula C₂Cl₆S₂ and a molecular weight of 300.9 g/mol . Its IUPAC name is trichloro-(trichloromethyldisulfanyl)methane . The compound features a disulfide bond (S-S) connecting two trichloromethyl (CCl₃) groups, which contributes to its unique reactivity profile and applications.
Table 1: Physical and Chemical Properties of Bis(trichloromethyl) disulfide
Property | Value |
---|---|
CAS Number | 15110-08-4 |
IUPAC Name | trichloro-(trichloromethyldisulfanyl)methane |
Molecular Formula | C₂Cl₆S₂ |
Molecular Weight | 300.9 g/mol |
InChI | InChI=1S/C2Cl6S2/c3-1(4,5)9-10-2(6,7)8 |
InChI Key | NTOLLCFJWFCTMH-UHFFFAOYSA-N |
Canonical SMILES | C(SSC(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Stereochemistry | Achiral |
Defined Stereocenters | 0/0 |
The compound's reactivity is primarily due to the presence of the trichloromethyl groups and the disulfide linkage, which can undergo various chemical transformations including oxidation, reduction, and substitution reactions .
Synthesis and Production Methods
Industrial Production
In industrial settings, this compound is produced by the chlorination of carbon disulfide. The process involves the use of chlorine gas and a suitable catalyst to facilitate the reaction under controlled conditions to ensure high yield and purity of the product.
Modern Synthetic Approaches
Recent research has developed novel methods for preparing disulfides, which could potentially be applied to bis(trichloromethyl) disulfide synthesis. A photochemical radical homo- and cross-coupling reaction of sulfenyl chlorides under LED irradiation has been reported as an efficient protocol for disulfide preparation without the use of any catalyst or additive . This approach has been successfully conducted on a kilogram scale in a continuous flow mode, offering an atom-economical method for disulfide synthesis .
Other innovative approaches include:
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The use of triphenylphosphine dichloride synthesized through reaction with bis(trichloromethyl) carbonate (BTC) in a one-pot procedure for preparing disulfides from thiols
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Various oxidative coupling methods of thiols using air, iodine, hydrogen peroxide, and chromates with the help of metal or metal-free catalysts
Applications
Antimicrobial Applications
Bis(trichloromethyl) disulfide exhibits significant antimicrobial properties, making it valuable in various industrial applications. It is employed as a biocide in:
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Cooling water systems (including pasteurizer/warmer/cannery cooling water systems, commercial/industrial water cooling systems, evaporative-condenser water systems, and heat-exchanger water systems)
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Waste disposal systems
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Pulp and paper mill water systems
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Oil extraction systems and drilling muds/packer fluids
The compound's efficacy against bacteria, algae, and fungi has led to its registration as a pesticide by regulatory agencies, highlighting its importance in maintaining hygiene and safety in industrial settings .
Other Industrial Applications
The compound finds use in various industrial products and processes, including:
Mechanism of Action
The mechanism of action of bis(trichloromethyl) disulfide involves the formation of reactive intermediates that can interact with various molecular targets. In biological systems, it can form disulfide bonds with proteins, affecting their structure and function.
The compound's antimicrobial activity is attributed to its ability to disrupt cellular membranes and inhibit vital enzymatic processes within microbial cells. Studies indicate that it may inhibit the growth of certain bacteria and fungi by interfering with essential cellular processes.
When used as a biocide, bis(trichloromethyl) disulfide likely exerts its effect through multiple mechanisms:
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Disruption of cell membrane integrity
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Interference with critical metabolic pathways
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Reaction with vital cellular components containing thiol groups
Exposure Route | Health Effects |
---|---|
Inhalation | Respiratory irritation, highly toxic |
Dermal | Skin irritation, burns |
Eye Contact | Severe irritation |
Oral | Slightly toxic to non-toxic |
Toxicological Studies
In toxicological studies, the following effects have been observed:
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Acute neurotoxicity: Decreased food consumption, body weights, core body temperatures, and motor activity in rats at low doses
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Subchronic dermal toxicity: Changes in blood and clinical chemistry values in rabbits
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Developmental studies: Maternal toxicity including decreased body weight gains and reduced food consumption; decreased fetal body weight and skeletal/external abnormalities at mid-dose levels
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Mutagenicity: Evidence observed in several studies, though findings were equivocal in some gene mutation studies
Regulatory Status
Bis(trichloromethyl) disulfide is subject to regulatory oversight in the United States and other countries:
EPA Registration
The compound was first registered with the U.S. Environmental Protection Agency (EPA) in 1967 as a fungicide, with additional biocide uses registered in 1968 . The EPA has established guidelines for its safe handling to mitigate exposure risks for workers involved in its application.
FDA Regulation
The U.S. Food and Drug Administration (FDA) regulates the use of bis(trichloromethyl) disulfide in the manufacture of paper, paperboard (21 CFR §176.300) and adhesives (21 CFR §175.105) which may contact food .
Comparison with Similar Compounds
Bis(trichloromethyl) disulfide can be compared with several structurally related compounds:
Table 3: Comparison of Bis(trichloromethyl) disulfide with Related Compounds
Compound | Key Differences | Similarities |
---|---|---|
Bis(trichloromethyl) sulfone | Contains a sulfone group instead of a disulfide linkage | Contains trichloromethyl groups |
Trichloromethyl sulfenyl chloride | Contains a sulfenyl chloride group instead of a disulfide linkage | Contains a trichloromethyl group |
Trichloromethyl thiol | Contains a thiol group instead of a disulfide linkage | Contains a trichloromethyl group |
Bis(trichloromethyl) sulfide | Contains a sulfide linkage (S) instead of a disulfide linkage (S-S) | Contains two trichloromethyl groups |
Bis(trichloromethyl) carbonate (Triphosgene) | Contains a carbonate group instead of a disulfide linkage | Contains trichloromethyl groups |
The uniqueness of bis(trichloromethyl) disulfide stems from its specific combination of trichloromethyl groups and a disulfide linkage, which imparts distinct reactivity and properties compared to these related compounds .
Research Developments and Future Perspectives
Recent research on disulfides in general suggests potential new applications and synthesis methods for compounds like bis(trichloromethyl) disulfide:
Novel Synthesis Methods
Recent developments in disulfide synthesis include:
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